molecular formula C18H17ClN2O2S B2663535 4-butoxy-N-(6-chloro-1,3-benzothiazol-2-yl)benzamide CAS No. 317338-16-2

4-butoxy-N-(6-chloro-1,3-benzothiazol-2-yl)benzamide

Cat. No.: B2663535
CAS No.: 317338-16-2
M. Wt: 360.86
InChI Key: XUQRQQQOQAJNRC-UHFFFAOYSA-N
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Description

4-butoxy-N-(6-chloro-1,3-benzothiazol-2-yl)benzamide is a synthetic organic compound that belongs to the benzothiazole family. Benzothiazoles are known for their wide range of biological activities and are often used in medicinal chemistry for drug development. This compound, in particular, has garnered interest due to its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-butoxy-N-(6-chloro-1,3-benzothiazol-2-yl)benzamide typically involves the following steps:

    Formation of Benzothiazole Core: The benzothiazole core is synthesized through the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.

    Substitution Reaction: The 6-chloro substituent is introduced via a halogenation reaction using chlorine or a chlorinating agent.

    Amidation: The final step involves the reaction of the chlorinated benzothiazole with 4-butoxybenzoic acid in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired benzamide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

4-butoxy-N-(6-chloro-1,3-benzothiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the chloro substituent, where nucleophiles like amines or thiols can replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Ammonia or primary amines in a polar solvent like ethanol.

Major Products

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzothiazoles with various functional groups.

Scientific Research Applications

4-butoxy-N-(6-chloro-1,3-benzothiazol-2-yl)benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anti-inflammatory, analgesic, and antimicrobial properties.

    Industry: Potential use in the development of new materials or as a chemical intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 4-butoxy-N-(6-chloro-1,3-benzothiazol-2-yl)benzamide involves its interaction with specific molecular targets. It may inhibit enzymes or modulate receptors involved in inflammatory pathways, thereby exerting its pharmacological effects. The exact molecular targets and pathways are still under investigation, but it is believed to interact with proteins involved in signal transduction and cellular responses.

Comparison with Similar Compounds

Similar Compounds

    6-chloro-1,3-benzothiazol-2-yl)benzamide: Lacks the butoxy group, which may affect its pharmacological properties.

    4-butoxy-N-(6-chloro-1,3-benzothiazol-2-yl)benzoic acid: Similar structure but with a carboxylic acid group instead of an amide.

Uniqueness

4-butoxy-N-(6-chloro-1,3-benzothiazol-2-yl)benzamide is unique due to the presence of both the butoxy and chloro substituents, which may enhance its biological activity and specificity compared to other benzothiazole derivatives.

Properties

IUPAC Name

4-butoxy-N-(6-chloro-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN2O2S/c1-2-3-10-23-14-7-4-12(5-8-14)17(22)21-18-20-15-9-6-13(19)11-16(15)24-18/h4-9,11H,2-3,10H2,1H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUQRQQQOQAJNRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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